molecular formula C13H23NO2S B2512615 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid CAS No. 1638737-87-7

3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid

Cat. No.: B2512615
CAS No.: 1638737-87-7
M. Wt: 257.39
InChI Key: NDUMFIPKYPSYLO-UHFFFAOYSA-N
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Description

3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C13H23NO2S and a molecular weight of 257.39 g/mol. This compound is notable for its potential therapeutic applications and its unique chemical structure, which includes a quinolizidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid typically involves the reaction of quinolizidine derivatives with thiol-containing compounds under controlled conditions. One common method includes the use of microwave activation to reduce reaction time and improve yield . The reaction is catalyzed by environmentally benign solid acids such as montmorillonite K-10, which enhances the efficiency and sustainability of the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of recyclable catalysts and solvent-free conditions is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors involved in cellular signaling pathways. This modulation can lead to changes in cellular function, which may explain its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine derivatives: These compounds share the quinolizidine ring system and exhibit similar chemical properties.

    Thiol-containing compounds: Compounds with sulfanyl groups that undergo similar chemical reactions.

Uniqueness

3-[(Octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]propanoic acid is unique due to its specific combination of a quinolizidine ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c15-13(16)6-9-17-10-11-4-3-8-14-7-2-1-5-12(11)14/h11-12H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMFIPKYPSYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CSCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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